REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[C:4]([C:12]([O:14][CH3:15])=[O:13])[CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[CH2:16]([CH2:20][C:21](=O)[CH3:22])[C:17]([CH3:19])=O>C1(C)C=CC=CC=1.CC1C=CC(S(O)(=O)=O)=CC=1>[CH3:22][C:21]1[N:1]([C:2]2[CH:11]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[CH:5]=[C:4]([CH:3]=2)[C:12]([O:14][CH3:15])=[O:13])[C:17]([CH3:19])=[CH:16][CH:20]=1
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Name
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|
Quantity
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10.5 g
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Type
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reactant
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Smiles
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NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
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Name
|
|
Quantity
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6.18 mL
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Type
|
reactant
|
Smiles
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C(C(=O)C)CC(C)=O
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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95 mg
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Type
|
catalyst
|
Smiles
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CC=1C=CC(=CC1)S(=O)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture was heated in a Dean-Stark apparatus
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Type
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TEMPERATURE
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Details
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under reflux for 12 h
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Duration
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12 h
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Type
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CONCENTRATION
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Details
|
the mixture was concentrated with a rotary evaporator
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Type
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CUSTOM
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Details
|
the resulting brown oil was purified by flash column chromatography (EtOAc/hexanes, 1:19-1:9)
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Name
|
|
Type
|
product
|
Smiles
|
CC=1N(C(=CC1)C)C=1C=C(C=C(C(=O)OC)C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 46 mmol | |
AMOUNT: MASS | 13.2 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |